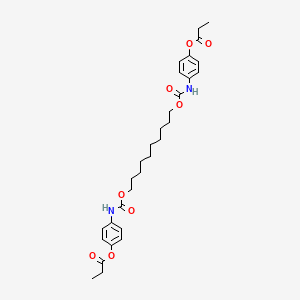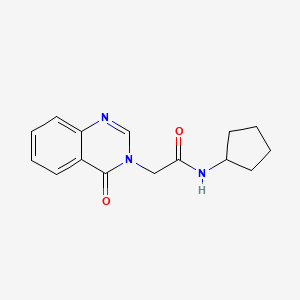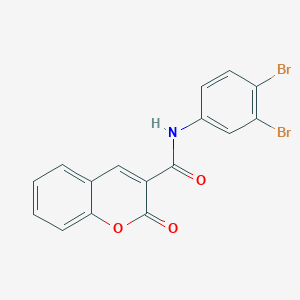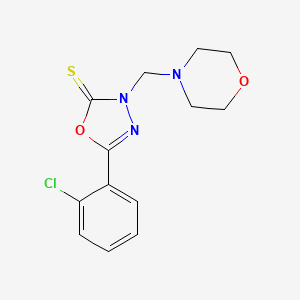
Decane-1,10-diylbis(oxycarbonyliminobenzene-4,1-diyl) dipropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[({[10-({[4-(PROPIONYLOXY)ANILINO]CARBONYL}OXY)DECYL]OXY}CARBONYL)AMINO]PHENYL PROPIONATE is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[10-({[4-(PROPIONYLOXY)ANILINO]CARBONYL}OXY)DECYL]OXY}CARBONYL)AMINO]PHENYL PROPIONATE involves multiple steps, each requiring specific reagents and conditions. One common method involves the esterification of 4-(propionyloxy)aniline with a decyl chain containing a carbonyl group. This is followed by a series of coupling reactions to introduce the phenyl propionate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification and coupling reactions, utilizing automated reactors to ensure precision and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[({[10-({[4-(PROPIONYLOXY)ANILINO]CARBONYL}OXY)DECYL]OXY}CARBONYL)AMINO]PHENYL PROPIONATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Decan-1,10-diylbis(oxycarbonyliminobenzol-4,1-diy
Wirkmechanismus
The mechanism by which 4-[({[10-({[4-(PROPIONYLOXY)ANILINO]CARBONYL}OXY)DECYL]OXY}CARBONYL)AMINO]PHENYL PROPIONATE exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{4-[(4-{[10-(prop-2-enoyloxy)decyl]oxy}phenyl)carbonyloxy]phenyl}benzoic acid: This compound shares a similar structural framework but differs in the specific functional groups attached.
4-PROPIONYL-4’-(((3-(TRIFLUOROMETHYL)ANILINO)CARBONYL)OXY)-1,1’-BIPHENYL: Another structurally related compound with different substituents.
Uniqueness
4-[({[10-({[4-(PROPIONYLOXY)ANILINO]CARBONYL}OXY)DECYL]OXY}CARBONYL)AMINO]PHENYL PROPIONATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be suitable.
Eigenschaften
Molekularformel |
C30H40N2O8 |
|---|---|
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
[4-[10-[(4-propanoyloxyphenyl)carbamoyloxy]decoxycarbonylamino]phenyl] propanoate |
InChI |
InChI=1S/C30H40N2O8/c1-3-27(33)39-25-17-13-23(14-18-25)31-29(35)37-21-11-9-7-5-6-8-10-12-22-38-30(36)32-24-15-19-26(20-16-24)40-28(34)4-2/h13-20H,3-12,21-22H2,1-2H3,(H,31,35)(H,32,36) |
InChI-Schlüssel |
GVOQKVVTCBFFGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=CC=C(C=C1)NC(=O)OCCCCCCCCCCOC(=O)NC2=CC=C(C=C2)OC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide (non-preferred name)](/img/structure/B11112942.png)
![6-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11112948.png)

![2-{[4-(2-hydroxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11112962.png)
![1-(3-Fluorobenzyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112965.png)
![N-[2-(2-{(E)-1-[5-(2,5-Dichlorophenyl)-2-furyl]methylidene}hydrazino)-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11112971.png)


![Ethyl 5-carbamoyl-2-[(3-cyclohexylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11113000.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one](/img/structure/B11113006.png)
![N-cyclohexyl-4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11113013.png)
![Methyl 5-(dimethylcarbamoyl)-4-methyl-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11113019.png)
![3-{[(2,4-dimethylphenyl)amino]methyl}-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11113026.png)

